molecular formula C13H20N2O B1364243 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine CAS No. 31466-55-4

2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine

Cat. No.: B1364243
CAS No.: 31466-55-4
M. Wt: 220.31 g/mol
InChI Key: MQRPNOSBMHBKSJ-UHFFFAOYSA-N
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Description

2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a pyrrolidine ring via an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and pyrrolidine.

    Formation of Intermediate: The 4-methoxybenzaldehyde undergoes a condensation reaction with pyrrolidine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The compound can be reduced to form a secondary amine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Halogenating agents such as bromine or chlorine can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-(4-Hydroxy-phenyl)-2-pyrrolidin-1-yl-ethylamine.

    Reduction: Formation of this compound.

    Substitution: Formation of halogenated derivatives such as 2-(4-Bromo-phenyl)-2-pyrrolidin-1-yl-ethylamine.

Scientific Research Applications

2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and uptake. Additionally, it may inhibit or activate specific enzymes, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Hydroxy-phenyl)-2-pyrrolidin-1-yl-ethylamine
  • 2-(4-Bromo-phenyl)-2-pyrrolidin-1-yl-ethylamine
  • 2-(4-Methyl-phenyl)-2-pyrrolidin-1-yl-ethylamine

Uniqueness

2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target receptors.

Properties

IUPAC Name

2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-16-12-6-4-11(5-7-12)13(10-14)15-8-2-3-9-15/h4-7,13H,2-3,8-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRPNOSBMHBKSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CN)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390160
Record name 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31466-55-4
Record name 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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